![molecular formula C11H7FO2 B11905198 7-Fluoronaphthalene-1-carboxylic acid CAS No. 575-06-4](/img/structure/B11905198.png)
7-Fluoronaphthalene-1-carboxylic acid
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Overview
Description
7-Fluoronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-fluoronaphthalene-1-carboxylic acid typically involves the fluorination of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . The diazonium salt formed in this reaction is then subjected to cracking in the presence of a fluoride salt to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and safety, reducing the production of toxic byproducts like boron trifluoride and phosphorus fluoride .
Chemical Reactions Analysis
Types of Reactions
7-Fluoronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene-1-carboxaldehyde or naphthalene-1-methanol.
Coupling: Biaryl compounds.
Scientific Research Applications
Pharmaceutical Intermediates
7-Fluoronaphthalene-1-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and bacterial infections. For example, compounds derived from this acid have shown promise as antidepressants and analgesics due to their interaction with serotonin and norepinephrine pathways .
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit antibacterial properties. A study synthesized various quinolone derivatives from this compound, which were screened against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity validated by molecular docking studies .
Photocatalytic Reactions
The compound has been utilized in photocatalytic hydroacylation reactions, where it acts as an external standard to assess reaction yields. This application highlights its role in facilitating organic transformations under light activation, which is crucial for developing sustainable chemical processes .
Data Table: Applications Overview
Case Study 1: Antidepressant Synthesis
A notable case involved the synthesis of a derivative of this compound that was incorporated into duloxetine, an antidepressant. The study focused on optimizing the synthesis route to enhance yield and purity, demonstrating the compound's importance as a pharmaceutical intermediate .
Case Study 2: Antibacterial Screening
In another study, researchers synthesized multiple derivatives from this compound and tested them against various bacterial strains. The results indicated that certain derivatives possessed potent antibacterial properties, suggesting potential for development into new therapeutic agents .
Mechanism of Action
The mechanism of action of 7-fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the carboxylic acid group.
4-Fluoronaphthalene-1-carboxylic acid: Fluorine atom at the 4th position instead of the 7th
Uniqueness
7-Fluoronaphthalene-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
7-Fluoronaphthalene-1-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound (C11H7FO2) is characterized by a fluorine atom at the 7th position of the naphthalene ring and a carboxylic acid group at the 1st position. This unique structural arrangement influences its reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | C11H7FO2 |
Molecular Weight | 192.17 g/mol |
Solubility | Soluble in polar solvents |
Functional Groups | Carboxylic acid, aromatic ring |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The electronegativity of the fluorine atom enhances its binding affinity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These properties contribute to its potential as a therapeutic agent.
Analgesic and Anti-inflammatory Effects
Research has shown that this compound exhibits significant analgesic properties by acting as a modulator of ion channels, particularly the VR1 cation channel. This mechanism suggests potential applications in treating pain-related conditions such as neuropathic pain, arthritis, and other inflammatory disorders .
Anticancer Potential
Studies have indicated that compounds similar to this compound can exhibit anticancer activities through various mechanisms, including apoptosis induction and inhibition of tumor growth. The specific interactions with cellular pathways involved in cancer proliferation are an area of ongoing research.
Case Studies and Research Findings
- Pain Management : A study demonstrated that systemic administration of this compound significantly reduced pain responses in animal models, suggesting its efficacy as an analgesic agent .
- Anti-inflammatory Activity : Another research highlighted its effectiveness in reducing inflammation markers in models of arthritis, indicating its potential for therapeutic use in inflammatory diseases .
- Metabolic Pathways : Interaction studies involving cytochrome P450 enzymes revealed insights into the metabolic pathways of this compound, which are crucial for understanding its pharmacokinetics and potential toxicity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluoronaphthalene derivatives to highlight its unique properties:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Fluoronaphthalene | Fluorine at position 1 | Simpler structure; limited biological activity |
4-Fluoronaphthalene-1-carboxylic acid | Fluorine at position 4 | Different reactivity patterns compared to 7-position |
This compound | Carboxylic acid at position 1, fluorine at position 7 | Exhibits distinct analgesic and anti-inflammatory effects |
Properties
CAS No. |
575-06-4 |
---|---|
Molecular Formula |
C11H7FO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) |
InChI Key |
JKYJTIVXICHCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Origin of Product |
United States |
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